Anti-amyloid agent-1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Anti-Amyloid-Agent-1 ist eine Verbindung, die entwickelt wurde, um Amyloid-Beta-Plaques im Gehirn anzugreifen und zu reduzieren. Diese Plaques stehen im Zusammenhang mit neurodegenerativen Erkrankungen wie der Alzheimer-Krankheit. Die Verbindung wirkt, indem sie an Amyloid-Beta-Aggregate bindet, ihre Entfernung aus dem Gehirn erleichtert und möglicherweise das Fortschreiten des kognitiven Abbaus verlangsamt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Anti-Amyloid-Agent-1 umfasst in der Regel die folgenden Schritte:

Anfangs Synthese: Die Vorläufermoleküle werden durch eine Reihe chemischer Reaktionen synthetisiert, darunter Kondensation und Cyclisierung.

Reinigung: Die synthetisierte Verbindung wird durch Verfahren wie Chromatographie gereinigt, um eine hohe Reinheit zu gewährleisten.

Endgültige Modifikation: Die Verbindung wird abschließend modifiziert, um ihre Bindungsaffinität und Stabilität zu verbessern.

Industrielle Produktionsmethoden: In einer industriellen Umgebung beinhaltet die Produktion von Anti-Amyloid-Agent-1 die großtechnische Synthese unter Verwendung automatisierter Reaktoren. Der Prozess umfasst:

Batchverarbeitung: Große Mengen an Vorläuferchemikalien werden in Batchreaktoren umgesetzt.

Kontinuierliche Durchflussverarbeitung: Die Verbindung wird in einem kontinuierlichen Durchflusssystem synthetisiert, um die Effizienz und Ausbeute zu erhöhen.

Qualitätskontrolle: Es werden strenge Qualitätskontrollmaßnahmen implementiert, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Anti-Amyloid-Agent-1 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen der Verbindung modifizieren.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen einführen, die die Eigenschaften der Verbindung verbessern.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogene, Alkylierungsmittel.

Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Derivate von Anti-Amyloid-Agent-1 mit modifizierten funktionellen Gruppen, die seine Wirksamkeit und Stabilität verbessern können .

Wissenschaftliche Forschungsanwendungen

Anti-Amyloid-Agent-1 hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung zur Untersuchung von Amyloid-Beta-Wechselwirkungen und -Aggregation verwendet.

Biologie: Untersucht wegen seines Potenzials zur Reduzierung von Amyloid-Beta-Plaques in Zell- und Tiermodellen.

Medizin: Als therapeutisches Mittel für neurodegenerative Erkrankungen, insbesondere die Alzheimer-Krankheit, erforscht.

5. Wirkmechanismus

Der Wirkmechanismus von Anti-Amyloid-Agent-1 umfasst:

Bindung an Amyloid-Beta-Aggregate: Die Verbindung bindet an Amyloid-Beta-Aggregate und verhindert deren weitere Aggregation.

Erleichterung der Clearance: Sie verbessert die Clearance von Amyloid-Beta-Plaques durch Mikroglia-Aktivierung und Phagozytose.

Molekulare Zielstrukturen: Das primäre molekulare Ziel ist das Amyloid-Beta-Peptid, und die beteiligten Pfade umfassen den endosomalen-lysosomalen Abbaupfad

Ähnliche Verbindungen:

Aducanumab: Ein weiterer monoklonaler Anti-Amyloid-Antikörper, der zur Behandlung der Alzheimer-Krankheit zugelassen ist.

Lecanemab: Ein monoklonaler Antikörper, der Amyloid-Beta-Aggregate mit einem ähnlichen Wirkmechanismus als Ziel hat.

Vergleich:

Bindungsaffinität: Anti-Amyloid-Agent-1 hat eine höhere Bindungsaffinität für Amyloid-Beta-Aggregate im Vergleich zu Aducanumab und Lecanemab.

Wirksamkeit: Studien legen nahe, dass Anti-Amyloid-Agent-1 einen ausgeprägteren Effekt auf die Reduzierung von Amyloid-Beta-Plaques haben kann.

Sicherheitsprofil: Das Sicherheitsprofil von Anti-Amyloid-Agent-1 ist vergleichbar mit anderen ähnlichen Verbindungen, wobei häufige Nebenwirkungen Amyloid-bedingte bildgebende Anomalien umfassen

Anti-Amyloid-Agent-1 stellt einen vielversprechenden therapeutischen Ansatz für neurodegenerative Erkrankungen dar, wobei laufende Forschungsarbeiten darauf abzielen, seine Wirksamkeit und Sicherheit zu optimieren.

Wirkmechanismus

The mechanism of action of anti-amyloid agent-1 involves:

Binding to Amyloid-beta Aggregates: The compound binds to amyloid-beta aggregates, preventing their further aggregation.

Facilitating Clearance: It enhances the clearance of amyloid-beta plaques through microglial activation and phagocytosis.

Molecular Targets: The primary molecular target is the amyloid-beta peptide, and the pathways involved include the endosomal-lysosomal degradation pathway

Vergleich Mit ähnlichen Verbindungen

Aducanumab: Another anti-amyloid monoclonal antibody approved for Alzheimer’s disease treatment.

Lecanemab: A monoclonal antibody targeting amyloid-beta aggregates with a similar mechanism of action.

Comparison:

Binding Affinity: Anti-amyloid agent-1 has a higher binding affinity for amyloid-beta aggregates compared to aducanumab and lecanemab.

Efficacy: Studies suggest that this compound may have a more pronounced effect on reducing amyloid-beta plaques.

Safety Profile: The safety profile of this compound is comparable to other similar compounds, with common side effects including amyloid-related imaging abnormalities

This compound represents a promising therapeutic approach for neurodegenerative diseases, with ongoing research aimed at optimizing its efficacy and safety.

Eigenschaften

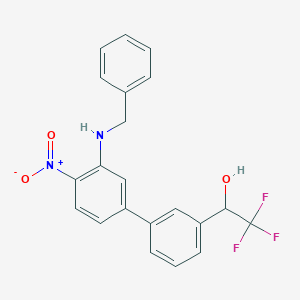

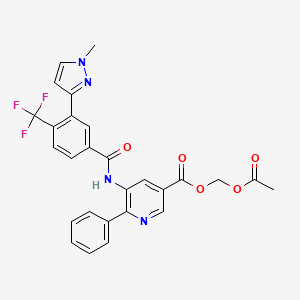

Molekularformel |

C21H17F3N2O3 |

|---|---|

Molekulargewicht |

402.4 g/mol |

IUPAC-Name |

1-[3-[3-(benzylamino)-4-nitrophenyl]phenyl]-2,2,2-trifluoroethanol |

InChI |

InChI=1S/C21H17F3N2O3/c22-21(23,24)20(27)17-8-4-7-15(11-17)16-9-10-19(26(28)29)18(12-16)25-13-14-5-2-1-3-6-14/h1-12,20,25,27H,13H2 |

InChI-Schlüssel |

ASHWETLKGUZRJW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CNC2=C(C=CC(=C2)C3=CC(=CC=C3)C(C(F)(F)F)O)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[3-[2-[bis(2-hydroxytetradecyl)amino]ethylamino]-3-oxopropyl]-[2-[[3-[2-[bis(2-hydroxytetradecyl)amino]ethylamino]-3-oxopropyl]-[3-[2-(2-hydroxytetradecylamino)ethylamino]-3-oxopropyl]amino]ethyl]amino]-N-[2-(2-hydroxytetradecylamino)ethyl]propanamide](/img/structure/B10857302.png)

![[(1S,2R,3S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methylamino)propanoyl]amino]propanoate](/img/structure/B10857353.png)